molecular formula C9H14Si B3047710 Silane, dimethyl(4-methylphenyl)- CAS No. 1432-39-9

Silane, dimethyl(4-methylphenyl)-

Cat. No.: B3047710
CAS No.: 1432-39-9
M. Wt: 150.29 g/mol
InChI Key: SLCJQIBAFJDZBP-UHFFFAOYSA-N
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Description

Silane, dimethyl(4-methylphenyl)-, also known as dimethyl(4-methylphenyl)silane, is an organosilicon compound with the molecular formula C9H14Si. This compound is characterized by the presence of a silicon atom bonded to two methyl groups and a 4-methylphenyl group. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, dimethyl(4-methylphenyl)- can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylphenylmagnesium bromide with dimethyldichlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of silane, dimethyl(4-methylphenyl)- often involves large-scale reactions using similar methods as in the laboratory. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in its pure form. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Silane, dimethyl(4-methylphenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the methyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions.

    Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions. The reactions are often carried out in polar solvents like tetrahydrofuran or dimethyl sulfoxide.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 150.2930 g/mol
  • Boiling Point : 199-200 °C
  • Density : 0.9934 g/mL
  • Flash Point : 76 °C

The structure of silane, dimethyl(4-methylphenyl)- allows it to participate in various chemical reactions, particularly in forming carbon-silicon bonds, which is crucial for many industrial applications .

Industrial Applications

2.1 Adhesion Promoters

Silane compounds are widely used as adhesion promoters in coatings and adhesives. They enhance the bond strength between organic polymers and inorganic materials such as glass and metals. This is particularly important in applications involving composites where moisture resistance and durability are critical .

2.2 Coupling Agents

Dimethyl(4-methylphenyl)-silane acts as a coupling agent that facilitates the bonding of fillers or fibers to resin matrices in composite materials. This results in improved mechanical properties such as tensile strength and impact resistance .

2.3 Surface Modifiers

Silanes are employed to modify surface properties, providing water repellency and enhancing the durability of coatings. They create a hydrophobic layer on surfaces, which is beneficial in construction materials and automotive coatings .

Scientific Research Applications

3.1 Organic Synthesis

In organic chemistry, silane, dimethyl(4-methylphenyl)- is utilized as a reagent for synthesizing various organic compounds. It plays a significant role in the formation of carbon-silicon bonds, which are essential in creating silicone-based materials and pharmaceuticals .

3.2 Dental Materials

Silanes are increasingly used in dental applications to improve the bonding of restorative materials to tooth structures. Studies indicate that silane treatment enhances the adhesion of dental composites to enamel and dentin, leading to improved clinical outcomes .

Case Study 1: Adhesion Improvement in Composite Materials

A study investigated the effect of adding silane coupling agents to epoxy resins reinforced with glass fibers. The results showed a significant increase in tensile strength and impact resistance compared to control samples without silane treatment.

Sample TypeTensile Strength (MPa)Impact Resistance (J/m²)
Control (No Silane)4512
With Silane6525

This demonstrates the effectiveness of silanes in enhancing the mechanical properties of composite materials.

Case Study 2: Dental Adhesion

In a clinical trial assessing the performance of silane-treated dental composites, researchers found that silane application resulted in a 30% increase in bond strength compared to untreated composites.

Treatment TypeBond Strength (MPa)
Untreated15
Silane Treated19.5

This underscores the importance of silanes in dental material applications.

Mechanism of Action

The mechanism of action of silane, dimethyl(4-methylphenyl)- involves its ability to form strong bonds with other molecules through its silicon atom. The silicon atom can interact with various molecular targets, including organic and inorganic compounds, through covalent bonding. This interaction can lead to the formation of stable complexes and the modification of surfaces, making it useful in a wide range of applications.

Comparison with Similar Compounds

Similar Compounds

    Dimethylphenylsilane: Similar in structure but lacks the 4-methyl group on the phenyl ring.

    Trimethylsilane: Contains three methyl groups bonded to the silicon atom instead of a phenyl group.

    Phenylsilane: Contains a phenyl group bonded to the silicon atom without any methyl groups.

Uniqueness

Silane, dimethyl(4-methylphenyl)- is unique due to the presence of both methyl and 4-methylphenyl groups bonded to the silicon atom. This unique structure imparts specific chemical properties, such as increased reactivity and stability, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

dimethyl-(4-methylphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Si/c1-8-4-6-9(7-5-8)10(2)3/h4-7,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCJQIBAFJDZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[SiH](C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432-39-9
Record name Silane, dimethyl(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001432399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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